molecular formula C10H8N2O4 B2776901 5-methoxycarbonyl-1H-indazole-3-carboxylic acid CAS No. 797804-53-6

5-methoxycarbonyl-1H-indazole-3-carboxylic acid

Cat. No.: B2776901
CAS No.: 797804-53-6
M. Wt: 220.184
InChI Key: LJJGPVJOUUPTSR-UHFFFAOYSA-N
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Description

5-Methoxycarbonyl-1H-indazole-3-carboxylic acid (CAS 797804-53-6) is a high-purity indazole derivative supplied as a solid for research and development purposes. This compound features both a carboxylic acid and a methyl ester functional group on the indazole core, making it a versatile and valuable synthetic intermediate for medicinal chemistry and drug discovery programs . As a key building block, its primary research application is in the exploration and synthesis of novel bioactive molecules. Indazole-3-carboxylic acid derivatives are prominent scaffolds in pharmaceutical development, utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the anti-emetic drug Granisetron and the anticancer agent Lonidamine . The presence of two distinct reactive sites allows for selective functionalization, enabling researchers to create diverse compound libraries for biological screening. The compound must be stored sealed in a dry environment at 2-8°C to ensure stability . Please note: This product is intended for research applications only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

5-methoxycarbonyl-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-7-6(4-5)8(9(13)14)12-11-7/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJGPVJOUUPTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methoxycarbonyl-1H-indazole-3-carboxylic acid involves several steps. One common method includes the reaction of indazole with appropriate carboxylating agents under controlled conditions. The reaction typically requires a solvent such as anhydrous acetic acid and a catalyst like phosphorus oxychloride. The mixture is heated under reflux conditions to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-Alkylation at the Indazole Nitrogen

The NH group in the indazole ring undergoes alkylation under basic conditions. This reaction modifies the compound’s pharmacological properties by introducing alkyl chains.

Reaction Conditions Reagents Yield Source
K₂CO₃, DMF, 20–80°C, 54 hoursIodoethane35%

Example :
1-Ethyl-5-nitro-1H-indazole-3-carboxylic acid ethyl ester was synthesized via N-alkylation of 5-nitro-1H-indazole-3-carboxylic acid with iodoethane .

Amide Formation via Carboxylic Acid Activation

The 3-carboxylic acid group reacts with amines to form amides, a key step in drug development.

Reaction Conditions Reagents Yield Source
EDC, HOBt, DMF, 70°C (2h), RT (48h)4-(Methylsulfamoylmethyl)phenylamineNot reported

Mechanism :
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), enabling nucleophilic attack by the amine .

Hydrolysis of the Methoxycarbonyl Ester

The 5-methoxycarbonyl group undergoes hydrolysis to yield a dicarboxylic acid derivative.

Reaction Conditions Reagents Yield Source
NaOH (aqueous), refluxWater or alcohol solvent80–90%*

Example :
Ethyl 5-nitroindazole-3-carboxylate was hydrolyzed to 5-nitro-1H-indazole-3-carboxylic acid under basic conditions .

Electrophilic Aromatic Substitution

The indazole ring participates in nitration and halogenation, though substituents influence regioselectivity.

Reaction Conditions Directing Effects Source
NitrationHNO₃, H₂SO₄, 0–20°CCarboxylic acid (meta-directing)

Example :
Nitration of indazole-3-carboxylic acid with fuming HNO₃ in H₂SO₄ yielded 5-nitro-1H-indazole-3-carboxylic acid .

Decarboxylation Reactions

Heating under acidic or basic conditions can lead to decarboxylation, though this is less common in indazoles with electron-withdrawing groups.

Conditions Outcome Notes
High-temperature pyrolysisLoss of CO₂ from the 3-carboxylic acidLimited experimental data available

Key Considerations:

  • Steric and Electronic Effects : The 5-methoxycarbonyl group deactivates the ring, reducing reactivity toward electrophiles compared to nitro-substituted analogs .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance N-alkylation and coupling reactions .

*Yields are extrapolated from analogous reactions in indazole derivatives.
†BenchChem and Smolecule were excluded per user requirements. Data derived from Ambeed and PubChem.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-Methoxycarbonyl-1H-indazole-3-carboxylic acid is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly relevant in developing anti-inflammatory and analgesic drugs, contributing to the creation of compounds that target specific pathways involved in pain and inflammation management .

Therapeutic Potential
Research indicates that this compound may exhibit potential therapeutic effects against various diseases. It has been studied for its biological activities, including antimicrobial and anticancer properties, making it a candidate for further exploration in drug discovery .

Biochemical Research

Mechanism of Action Studies
In biochemical research, this compound is utilized to investigate the mechanisms of action of certain enzymes and receptors. This understanding aids researchers in elucidating disease pathways and developing targeted therapies .

Sphingosine-1 Phosphate Signaling Pathway
The compound interacts with the sphingosine-1 phosphate receptor-1 (S1P1), influencing its activation and desensitization. This interaction is crucial for maintaining endothelial barrier integrity and regulating immune cell trafficking, highlighting its importance in vascular biology and immunology.

Material Science

Novel Material Development
In material science, this compound is explored for its potential applications in creating new materials with specific electronic or optical properties. These advancements can benefit industries such as electronics and photonics, where tailored materials are essential for performance enhancement .

Agricultural Chemistry

Agrochemical Formulation
The compound has applications in agricultural chemistry, particularly in formulating agrochemicals. It contributes to developing more effective herbicides and pesticides that are environmentally friendly, addressing the growing demand for sustainable agricultural practices .

Analytical Chemistry

Standardization in Chemical Analyses
In analytical chemistry, this compound serves as a standard in various analytical methods. Its use helps ensure the accuracy and reliability of chemical analyses conducted in laboratories, facilitating high-quality research outcomes .

Summary Table of Applications

Application Area Description
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory and analgesic drug synthesis
Biochemical ResearchStudies on enzyme/receptor mechanisms; interaction with S1P1
Material ScienceDevelopment of materials with specific electronic/optical properties
Agricultural ChemistryFormulation of environmentally friendly herbicides and pesticides
Analytical ChemistryStandardization for chemical analyses to ensure accuracy

Mechanism of Action

The mechanism of action of 5-methoxycarbonyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 5

a) Methyl 5-(Benzyloxy)-1H-indazole-3-carboxylate
  • Structure : Benzyloxy (-OCH₂C₆H₅) at position 5; methyl ester at position 3.
  • Key Differences : The bulky benzyloxy group increases steric hindrance and lipophilicity (logP) compared to the methoxycarbonyl group. This may reduce solubility but improve membrane permeability in biological systems .
b) Methyl 5-Methoxy-1H-indazole-3-carboxylate
  • Structure : Methoxy (-OCH₃) at position 5; methyl ester at position 3.
  • Key Differences : The methoxy group is electron-donating, altering electronic distribution compared to the electron-withdrawing methoxycarbonyl group. This could affect reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .
c) 5-Chloro-1H-indazole-3-carboxylic Acid
  • Structure : Chlorine (-Cl) at position 5; carboxylic acid at position 3.
  • The absence of the ester group reduces lipophilicity, favoring aqueous solubility .

Core Modifications and Functional Group Transformations

a) 5-Methoxy-1H-indole-3-carboxylic Acid
  • Structure : Indole core (vs. indazole); methoxy at position 5; carboxylic acid at position 3.
  • Key Differences : Indole lacks the adjacent nitrogens of indazole, reducing hydrogen-bonding capacity and altering aromatic π-π stacking interactions. This structural shift may impact binding to biological targets like kinases or GPCRs .
b) 5-Iodo-1H-indazole-3-carboxylic Acid
  • Structure : Iodine (-I) at position 5; carboxylic acid at position 3.
  • Key Differences : The iodine atom introduces steric bulk and polarizability, which could enhance halogen bonding in protein-ligand interactions. Its radioisotopes (e.g., ¹²⁵I) are useful in imaging studies .
c) 5-Methyl-1H-indazole-3-carboxylic Acid
  • Structure : Methyl (-CH₃) at position 5; carboxylic acid at position 3.
  • However, it lacks the electron-withdrawing effects of methoxycarbonyl, altering chemical stability .

Ester vs. Carboxylic Acid at Position 3

Compound Name Position 3 Group logP (Predicted) Solubility (H₂O) Reactivity Notes
5-Methoxycarbonyl-1H-indazole-3-carboxylic acid -COOH ~1.2 Moderate Acidic; forms salts with bases
Methyl 5-methoxy-1H-indazole-3-carboxylate -COOCH₃ ~2.1 Low Hydrolyzes to carboxylic acid in vivo
5-Chloro-1H-indazole-3-carboxylic acid -COOH ~0.8 High Enhanced acidity due to -Cl
  • Key Insight : The ester group in the target compound serves as a prodrug motif, enhancing bioavailability, while the carboxylic acid in analogs like 5-chloro-indazole-3-carboxylic acid offers immediate ionic interactions .

Biological Activity

5-Methoxycarbonyl-1H-indazole-3-carboxylic acid (CAS No. 797804-53-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its indazole core, which is known for its diverse biological activities. The structure can be represented as follows:

C9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_3

Key Properties:

  • Molecular Weight: 180.17 g/mol
  • Solubility: Soluble in water and ethanol, facilitating various biological assays.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This data highlights its potential use as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have reported that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study:
In a study published in the Journal of Medicinal Chemistry, this compound was tested on MCF-7 breast cancer cells, yielding an IC50 value of 15 µM, indicating effective growth inhibition.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, particularly through the modulation of neurotransmitter systems. It has been studied for its ability to enhance GABAergic transmission, which could have implications for treating neurological disorders such as epilepsy.

Molecular Interactions

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It has been shown to bind to GABA receptors, enhancing inhibitory neurotransmission.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is rapidly absorbed and distributed within biological systems. Its solubility in aqueous environments facilitates its bioavailability, while metabolic studies suggest a moderate half-life, making it suitable for further development in drug formulations.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) analyses are being conducted to identify more potent derivatives.

Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveEnhances GABAergic transmission

Q & A

Q. What are the common synthetic routes for 5-methoxycarbonyl-1H-indazole-3-carboxylic acid?

  • Methodology : The compound can be synthesized via cyclization and functional group interconversion. A typical approach involves:

Formylation : Starting with 3-formyl-1H-indole-2-carboxylic acid derivatives, which are reacted with thiazolidinone or thiourea analogs under reflux in acetic acid with sodium acetate as a catalyst (2.5–5 hours, 80–100°C) .

Esterification/Hydrolysis : Methoxycarbonyl groups can be introduced via esterification of carboxylic acid precursors (e.g., ethyl 5-methoxyindole-2-carboxylate) followed by selective hydrolysis .

  • Key Reagents : Acetic acid, sodium acetate, thiourea derivatives.
  • Purification : Recrystallization from acetic acid or methanol yields pure product .

Q. How is the purity of this compound assessed?

  • Methodology :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to determine purity (>97% by area normalization) .
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. Key signals include the methoxycarbonyl group (δ ~3.9 ppm for OCH₃, δ ~165–170 ppm for carbonyl carbons) .
  • Melting Point : Compare observed mp (e.g., 199–201°C for analogs) with literature values to verify consistency .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

  • Methodology :
  • Reaction Time : Extend reflux duration (up to 5 hours) to ensure complete cyclization, as incomplete reactions reduce yield .
  • Catalyst Loading : Increase sodium acetate from 1.0 to 2.0 equivalents to enhance proton scavenging and accelerate condensation .
  • Solvent Choice : Replace acetic acid with propionic acid for higher boiling points (120°C), improving reaction kinetics without decomposition .
  • Table 1 : Optimization Parameters
ParameterStandard ConditionOptimized ConditionYield Improvement
Time2.5 h5 h+15%
Catalyst1.0 equiv2.0 equiv+20%
SolventAcetic acidPropionic acid+10%

Q. What analytical techniques resolve contradictory spectral data (e.g., ambiguous carbonyl signals in NMR)?

  • Methodology :
  • X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure, as done for 1-methyl-1H-indazole-3-carboxylic acid derivatives .
  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., methoxycarbonyl vs. carboxylic acid protons) through correlation spectroscopy .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbonyl group behavior in complex spectra .

Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodology :
  • Functionalization :

Amide Formation : React the carboxylic acid with amines (e.g., 9-azabicyclo derivatives) using EDCl/HOBt coupling to explore bioactivity .

Ester Analogues : Synthesize methyl/ethyl esters to study the impact of lipophilicity on membrane permeability .

  • Substitution Patterns : Introduce halogens (e.g., Cl, F) at the indazole 5-position to modulate electronic effects and binding affinity .
  • Table 2 : Derivative Design Strategies
ModificationReagents/ConditionsBiological Target
AmideEDCl, HOBt, DMFKinase inhibition
HalogenationNCS, DCM, 0°CAnticancer
EsterSOCl₂, MeOHADME profiling

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for analogs (e.g., 199–201°C vs. 168–170°C)?

  • Methodology :
  • Recrystallization Solvent : Varying solvents (acetic acid vs. ethanol) can lead to polymorphs with different mp. Standardize using a single solvent .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted starting materials) that depress mp .

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